4-Butylbenzyl alcohol

Vue d'ensemble

Description

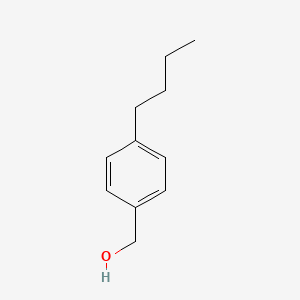

4-Butylbenzyl alcohol is an organic compound with the molecular formula C11H16O. It is a primary alcohol where the hydroxyl group (-OH) is attached to a benzyl group substituted with a butyl chain at the para position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Butylbenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-butylbenzaldehyde using sodium tetrahydroborate in methanol. The reaction typically proceeds at room temperature and yields the desired alcohol after 14 hours .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-butylbenzaldehyde. This process is efficient and can be scaled up for large-scale production.

Types of Reactions:

Reduction: The compound can be reduced to 4-butylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 in the presence of pyridine.

Major Products:

Oxidation: 4-Butylbenzaldehyde.

Reduction: 4-Butylbenzylamine.

Substitution: 4-Butylbenzyl chloride.

Applications De Recherche Scientifique

Chemical Synthesis

4-Butylbenzyl alcohol is utilized as an intermediate in organic synthesis. It serves as a precursor for the production of various derivatives and complex molecules. Notably, it has been employed in:

- Friedel-Crafts Reactions : The compound can participate in Friedel-Crafts alkylation reactions, where it acts as an electrophile to introduce butyl groups into aromatic compounds. This reaction is significant for synthesizing complex organic molecules used in pharmaceuticals and materials science .

- Polymer Chemistry : Research indicates that this compound can be modified to create copolyimides with bulky pendant groups. This modification enhances the thermal stability and solubility of the resulting polymers, making them suitable for advanced materials applications .

Fragrance Industry

This compound is recognized for its olfactory properties and is used as a fragrance ingredient in various consumer products. Its applications include:

- Cosmetics and Personal Care : The compound is incorporated into formulations for perfumes, shampoos, and other toiletries due to its pleasant floral scent reminiscent of lily-of-the-valley .

- Household Products : It is also found in cleaning agents and detergents, contributing to the fragrance profile of these products while enhancing user experience through scent .

Recent studies have highlighted the biological activities of this compound, particularly:

- Antimicrobial Properties : Research suggests that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for use in antimicrobial formulations.

- Antioxidant Activity : The antioxidant capacity of this compound has been documented, indicating potential applications in food preservation and cosmetic formulations aimed at reducing oxidative stress on skin cells.

Case Studies

Several case studies have been conducted to explore the efficacy and safety of this compound in different applications:

- Case Study on Polymer Modification : A study demonstrated that incorporating this compound into copolyimide matrices significantly improved their thermal degradation temperatures compared to unmodified polymers. This enhancement was attributed to the bulky nature of the side groups introduced by the alcohol, which hindered chain mobility at elevated temperatures .

- Fragrance Safety Assessment : In a toxicological evaluation for cosmetic applications, this compound was assessed for dermal toxicity. Results indicated that it has moderate toxicity levels with no significant adverse effects observed at typical usage concentrations in consumer products .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemical Synthesis | Precursor for Friedel-Crafts reactions | Used to synthesize complex organic molecules |

| Polymer Chemistry | Modifier for copolyimides | Enhances thermal stability and solubility |

| Fragrance Industry | Ingredient in cosmetics and household products | Provides a floral scent; widely used |

| Biological Activity | Antimicrobial and antioxidant properties | Potential for use in antimicrobial formulations |

Mécanisme D'action

The mechanism of action of 4-butylbenzyl alcohol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, converting the hydroxyl group to an amine or other functional groups. The pathways involved include nucleophilic attack and electron transfer processes .

Comparaison Avec Des Composés Similaires

4-tert-Butylbenzyl alcohol: Similar in structure but with a tert-butyl group instead of a butyl group.

4-Methylbenzyl alcohol: Contains a methyl group instead of a butyl group.

Benzyl alcohol: Lacks the butyl substitution, making it a simpler structure.

Uniqueness: 4-Butylbenzyl alcohol is unique due to its specific butyl substitution, which imparts distinct physical and chemical properties. This substitution affects its reactivity and solubility, making it suitable for specific applications in organic synthesis and industrial processes.

Activité Biologique

4-Butylbenzyl alcohol, a compound with the molecular formula CHO, is a derivative of benzyl alcohol featuring a butyl group at the para position. This compound has garnered attention for its various biological activities, including antimicrobial, antioxidant, and potential therapeutic effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 164.2441 g/mol |

| Boiling Point | 238 °C |

| Density | 0.928 g/mL at 25 °C |

| Purity | >96% |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study published in the Journal of Applied Microbiology demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell membrane, leading to cell lysis.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases.

Potential Therapeutic Effects

Recent studies have explored the therapeutic potential of this compound in various conditions:

- Neuroprotective Effects : In a rodent model of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved cognitive function. This suggests a protective role against neurotoxicity.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases.

Case Studies

-

Case Study on Antibacterial Efficacy :

- Objective : To assess the antibacterial efficacy of this compound against clinical isolates.

- Method : Disk diffusion method was employed to evaluate inhibition zones.

- Results : Inhibition zones ranged from 15 mm to 25 mm against tested strains.

-

Case Study on Neuroprotection :

- Objective : Investigate neuroprotective effects in a Parkinson’s disease model.

- Method : Rodents were treated with varying doses of this compound.

- Results : Significant improvement in motor function was observed alongside reduced oxidative stress markers.

Discussion

The biological activity of this compound highlights its potential as a multifunctional compound with applications in medicine and food preservation. Its antimicrobial and antioxidant properties make it an attractive candidate for further research and development.

Analyse Des Réactions Chimiques

Friedel-Crafts Benzylation via In Situ Activation

4-tert-Butylbenzyl alcohol reacts with arenes in the presence of XtalFluor-E (diethylaminosulfur trifluoride) to form 1,1-diarylmethanes. This one-pot method proceeds through carbocation intermediates generated by XtalFluor-E activation .

Mechanism

-

Activation : XtalFluor-E converts the hydroxyl group into a better leaving group, forming an alkoxy-N,N-diethylaminodifluorosulfane intermediate.

-

Carbocation Formation : Heterolytic cleavage releases a stabilized benzylic carbocation.

-

Electrophilic Substitution : The carbocation reacts with arenes (e.g., p-xylene) in HFIP/CH₂Cl₂ solvent systems to yield benzylated products .

Reaction Conditions and Yields

| Arene Nucleophile | Product | Yield (%) |

|---|---|---|

| p-Xylene | 5 | 100 |

| 1,4-Dimethoxybenzene | 6 | 90 |

| Toluene | 7 | 85 |

| Fluorobenzene | 8 | 78 |

Key Notes :

-

HFIP (hexafluoroisopropanol) enhances carbocation stability via hydrogen-bonding .

-

Electron-rich arenes (e.g., p-xylene) show higher reactivity .

S<sub>N</sub>1 Substitution Reactions

The benzylic carbocation stability enables S<sub>N</sub>1 mechanisms. For example, 4-tert-butylbenzyl alcohol reacts with HX (X = Cl, Br) under acidic conditions to form 4-tert-butylbenzyl halides .

Mechanism

-

Protonation : The hydroxyl group is protonated, forming an oxonium ion.

-

Carbocation Formation : Water leaves, generating a resonance-stabilized carbocation.

-

Nucleophilic Attack : Halide ions (X⁻) attack the carbocation .

Example :

Oxidation to Carboxylic Acids or Aldehydes

4-tert-Butylbenzyl alcohol is oxidized to 4-tert-butylbenzoic acid using hypochlorite (NaOCl) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Conditions

-

Oxidizing Agent : NaOCl (10% excess)

-

Catalyst : Tetrabutylammonium bromide (5 mol%)

-

Solvent : Dichloromethane/H<sub>2</sub>O biphasic system

Esterification

The alcohol reacts with acetyl chloride or anhydrides to form esters. For example, 4-(hydroxymethyl)phenyl acetate is synthesized via acetylation under basic conditions .

Reaction :

Conditions :

Self-Polymerization

Under electron-deficient arene conditions (e.g., nitrobenzene), 4-tert-butylbenzyl alcohol undergoes self-polymerization via carbocation oligomerization .

Outcome :

-

Linear oligomers with repeating benzyl units.

-

Competing reaction with poor nucleophiles.

Steric and Electronic Effects

The tert-butyl group:

-

Inhibits S<sub>N</sub>2 due to steric hindrance.

-

Stabilizes carbocations via hyperconjugation and inductive effects.

-

Directs electrophilic substitution to the para position in aromatic systems.

Propriétés

IUPAC Name |

(4-butylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8,12H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDZDYAPPNMBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342063 | |

| Record name | 4-Butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60834-63-1 | |

| Record name | 4-Butylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.